molecular formula C16H19NO B1619968 2-(Piperidinomethyl)-1-Naphthol CAS No. 6638-91-1

2-(Piperidinomethyl)-1-Naphthol

Cat. No.: B1619968
CAS No.: 6638-91-1
M. Wt: 241.33 g/mol
InChI Key: LYBPBRBKERCUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidinomethyl)-1-Naphthol is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 670854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-(Piperidinomethyl)-1-Naphthol in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclofructan-based columns) and mobile phases containing n-heptane, isopropyl alcohol (IPA), and trifluoroacetic acid (TFA) in optimized ratios (e.g., 75/25/0.1 v/v/v) is effective for resolving stereoisomers and quantifying the compound. Validation parameters include retention factors (k'), separation factors (α), and resolution (RS), with recovery rates >96% and root mean square error of prediction (RMSEP) <0.12 μg·L<sup>−1</sup> .

Q. How can the thermal stability of this compound be experimentally validated?

  • Methodological Answer : Thermo-gravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can assess decomposition temperatures and activation energies. Reference studies on 1-naphthol derivatives show resistance to thermal degradation up to 300°C, with racemization kinetics monitored via circular dichroism (CD) spectroscopy under controlled heating conditions .

Q. What experimental protocols are used to synthesize this compound derivatives?

  • Methodological Answer : Multi-step synthesis involves coupling diazonium salts with 1-naphthol under basic conditions, followed by piperidinomethylation via Mannich reactions. Purification employs silica gel chromatography, with structural confirmation via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Yields typically range from 40–60%, depending on substituent steric effects .

Advanced Research Questions

Q. What challenges arise in chiral separation of this compound derivatives, and how are they addressed?

  • Methodological Answer : Enantiomer separation is hindered by steric hindrance from the piperidinomethyl group and planar naphthol ring. Using cyclofructan-based chiral stationary phases (CSPs) with IPA/TFA modifiers improves resolution by enhancing π-π interactions. Thermodynamic studies (ΔΔH° ≈ -3.0 kJ·mol<sup>−1</sup>, ΔΔS° ≈ -9 J·mol<sup>−1</sup>·K<sup>−1</sup>) confirm enthalpy-driven separations, requiring temperature-controlled HPLC systems (5–40°C) .

Q. How do structural analogs interfere with enzymatic degradation pathways of this compound?

  • Methodological Answer : Competitive inhibition occurs when analogs like 4-chloro-1-naphthol or 2-naphthol bind to flavin-containing monooxygenases (e.g., 1-Naphthol-2-Hydroxylase). Kinetic assays (e.g., Km = 9.6 μM for 1-naphthol vs. Ki = 79.8 μM for inhibitors) and HPLC metabolite profiling (e.g., detection of 1,2-dihydroxynaphthalene) identify interference mechanisms. Anaerobic controls confirm oxygen-dependent hydroxylation .

Q. What contradictions exist in thermodynamic data for this compound derivatives, and how are they resolved?

  • Methodological Answer : Discrepancies in ideal-gas entropy (e.g., ±10 J·mol<sup>−1</sup>·K<sup>−1</sup>) arise from computational vs. experimental methods (combustion calorimetry, ebulliometry). Mutual validation protocols compare computational density functional theory (DFT) results with experimental heat capacities (ΔfusH = 22.5 kJ·mol<sup>−1</sup>) and vapor pressures, with outlier studies excluded via statistical consistency checks .

Q. How do photocatalytic degradation kinetics of this compound vary under different catalyst conditions?

  • Methodological Answer : Pseudo-second-order kinetics (rate constants k = 0.02–0.05 min<sup>−1</sup>, R<sup>2</sup> > 0.9) are observed using N,S-TiO2/silica composites under UV irradiation. Variables like catalyst loading (0.5–2.0 g·L<sup>−1</sup>) and pH (6–8) are optimized via Langmuir-Hinshelwood models, with degradation pathways confirmed by LC-MS detection of hydroxylated intermediates .

Properties

CAS No.

6638-91-1

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)naphthalen-1-ol

InChI

InChI=1S/C16H19NO/c18-16-14(12-17-10-4-1-5-11-17)9-8-13-6-2-3-7-15(13)16/h2-3,6-9,18H,1,4-5,10-12H2

InChI Key

LYBPBRBKERCUNO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=C(C3=CC=CC=C3C=C2)O

Canonical SMILES

C1CCN(CC1)CC2=C(C3=CC=CC=C3C=C2)O

Key on ui other cas no.

6638-91-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Brown (Bull. Natl. Inst. Sci. India, No. 31, 167-178, 1965) discloses the following reaction scheme: Mannich reaction of 1-naphthol with piperidine and formaldehyde afforded 2-(piperidinomethyl)-1-naphthol in a yield of 45%. Reduction of 2-(piperidinomethyl)-1-naphthol in the presence of H2 /Pd/SrCO3 afforded 2-methyl-1-naphthol in a yield of 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Anon. (USA) (Res. Discl., 236, 380 (Ger), 1983) discloses a Mannich reaction of 1-naphthol with formalin and piperidine or morpholine to yield 2-(piperidinomethyl)-1-naphthol or 2-(morpholinomethyl)-1-naphthol, respectively. These compounds were subjected to hydrogenolysis (Pd/C) whereby 2-methyl-1-naphthol was produced
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.